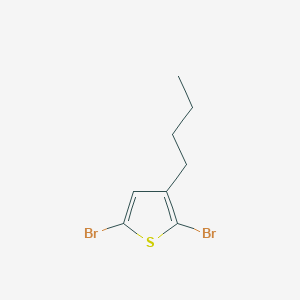

2,5-Dibromo-3-butylthiophene

描述

属性

IUPAC Name |

2,5-dibromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSQCQUZWSQKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344916 | |

| Record name | 2,5-Dibromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116971-10-9 | |

| Record name | 2,5-Dibromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Dibromo-3-butylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-butylthiophene is a key organobromine compound and a vital building block in the synthesis of advanced organic electronic materials, particularly conductive polymers like poly(3-butylthiophene) (P3BT). Its specific structure, featuring a butyl side chain for solubility and bromine atoms at the 2 and 5 positions, makes it an ideal monomer for various cross-coupling polymerization reactions. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, comprehensive characterization data, and a visual representation of the synthetic workflow.

Introduction

The field of organic electronics has seen significant advancements through the development of conductive polymers. These materials combine the electrical properties of metals with the processability and flexibility of plastics. Thiophene-based polymers are at the forefront of this research, and halogenated monomers like this compound (CAS No. 116971-10-9) are fundamental to their synthesis. The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, enabling the precise construction of polymer backbones. The butyl side chain enhances the solubility of both the monomer and the resulting polymer in common organic solvents, which is crucial for fabrication techniques like spin-coating and inkjet printing used in creating large-area electronic devices. This document outlines the prevalent method for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the direct bromination of its precursor, 3-butylthiophene. This reaction typically involves lithiation followed by the introduction of a bromine source at low temperatures to ensure high selectivity for the 2 and 5 positions of the thiophene ring.

Experimental Protocol: Bromination of 3-Butylthiophene

This protocol is based on a common lithiation-bromination procedure.[1][2]

Materials:

-

3-Butylthiophene (1.40 g)

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (2.5 M solution, ~4 mL)

-

Bromine (1.68 g)

-

Aqueous methanolic solution of sodium thiosulfate

-

Diethyl ether

-

3% Sodium thiosulfate (Na₂S₂O₃) solution

-

10% Sodium chloride (NaCl) solution

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked flask under an argon atmosphere, dissolve 3-butylthiophene (1.40 g) in dry THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 2.5 M n-BuLi in hexane (~4 mL) dropwise to the solution over 1.5 hours. Stir the resulting mixture at -78 °C for approximately 1 hour to ensure complete activation.[1][2]

-

Bromination: At the same temperature, slowly add a solution of bromine (1.68 g) in THF (5 mL) over 15 minutes. Stir the mixture for an additional 20 minutes.[1][2]

-

Quenching: Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate at -78 °C.[1]

-

Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Pour the mixture into ice-cold water and extract the product with diethyl ether.

-

Washing: Wash the organic layer successively with a 3% Na₂S₂O₃ solution (30 mL), water, and a 10% NaCl solution (50 mL).[1]

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography using neutralized silica gel to obtain this compound as a pale-yellow liquid. A yield of approximately 90% can be expected.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 116971-10-9 | |

| Molecular Formula | C₈H₁₀Br₂S | [3] |

| Molecular Weight | 298.038 g/mol | [3] |

| Boiling Point | 270-281 °C | [3] |

| Density | 1.67 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.574 | [3] |

| Appearance | Light yellow liquid |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show a singlet for the thiophene proton and multiplets for the butyl chain protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Singlet | 1H | Thiophene ring C-H |

| ~2.6 | Triplet | 2H | -CH₂- (alpha to ring) |

| ~1.5 | Multiplet | 2H | -CH₂- |

| ~1.3 | Multiplet | 2H | -CH₂- |

| ~0.9 | Triplet | 3H | -CH₃ |

3.2.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show distinct signals for the thiophene ring carbons and the butyl side chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~130-140 | C-S (Thiophene) |

| ~120-130 | C-H (Thiophene) |

| ~110-120 | C-Br (Thiophene) |

| ~30-35 | -CH₂- (alpha to ring) |

| ~25-30 | -CH₂- |

| ~20-25 | -CH₂- |

| ~10-15 | -CH₃ |

3.2.3. IR Spectroscopy (Expected)

The infrared spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed below, with general ranges for thiophene derivatives.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| 2955-2850 | C-H Stretch | Aliphatic (Butyl) |

| 1500-1400 | C=C Stretch | Aromatic (Thiophene) |

| ~800 | C-S Stretch | Thiophene |

| 700-500 | C-Br Stretch | Bromoalkane |

3.2.4. Mass Spectrometry (Expected)

Mass spectrometry would confirm the molecular weight of the compound. The spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).

| m/z | Interpretation |

| ~296, 298, 300 | Molecular ion peak [M]⁺ cluster corresponding to the isotopic distribution of two bromine atoms. |

Applications

This compound is primarily utilized as a monomer in the synthesis of regioregular poly(3-butylthiophene) (P3BT) through methods like Grignard Metathesis (GRIM) polymerization.[4][5][6] This polymer is a crucial material in the fabrication of organic electronic devices, including:

-

Organic Photovoltaics (OPVs)[4]

-

Organic Light-Emitting Diodes (OLEDs)

-

Thin-Film Transistors (TFTs)

The controlled synthesis of this monomer is the first critical step in tuning the electronic and photonic properties of the resulting polymers for these advanced applications.[5]

References

- 1. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 2. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Dibromo-3-butylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,5-Dibromo-3-butylthiophene. This versatile organobromine compound serves as a crucial building block in the development of advanced organic electronic materials and holds potential for exploration in medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted thiophene characterized by the presence of two bromine atoms at the 2 and 5 positions and a butyl group at the 3 position. These features impart specific solubility and reactivity characteristics, making it a valuable precursor for polymerization and cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its close analog, 2,5-Dibromo-3-hexylthiophene, for comparative purposes.

| Property | This compound | 2,5-Dibromo-3-hexylthiophene |

| CAS Number | 116971-10-9 | 116971-11-0 |

| Molecular Formula | C₈H₁₀Br₂S | C₁₀H₁₄Br₂S |

| Molecular Weight | 298.04 g/mol [1] | 326.09 g/mol |

| Appearance | Liquid | Colorless to yellow liquid |

| Boiling Point | 270-281 °C[2] | 317.2±37.0 °C |

| Density | 1.67 g/mL at 25 °C[2] | 1.521 g/mL at 25 °C |

| Refractive Index | n20/D 1.574[2] | n20/D 1.557 |

| Flash Point | 110 °C[2] | >110 °C |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

| Storage | 2-8°C[2] | 2-8°C |

Key Synthetic Methodologies and Experimental Protocols

This compound is a key monomer in the synthesis of conjugated polymers, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These reactions enable the formation of carbon-carbon bonds, leading to the creation of extended π-conjugated systems essential for organic electronics.

Experimental Protocol: Suzuki Cross-Coupling Reaction

The following protocol is a representative example for the selective C-arylation of a 2,5-dibromo-3-alkylthiophene, which can be adapted for this compound. This procedure details the synthesis of 5-aryl-2-bromo-3-hexylthiophene.[3]

Materials:

-

2,5-Dibromo-3-hexylthiophene (1 mmol)

-

Arylboronic acid (1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

-

Potassium phosphate (K₃PO₄) (1.75 mmol)

-

1,4-Dioxane (2 mmol)

-

Water (0.5 mL)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (4 mol %).

-

Add 1,4-dioxane (2 mmol) and stir the mixture at 25 °C for 30 minutes.

-

To the stirred mixture, add the arylboronic acid (1 mmol) and K₃PO₄ (1.75 mmol), followed by the addition of water (0.5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

The product can then be extracted using an appropriate organic solvent and purified via column chromatography.

The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Stille Cross-Coupling Reaction

The Stille coupling offers an alternative method for C-C bond formation. The following is a general protocol that can be adapted for reactions involving this compound.[4]

Materials:

-

Organic halide (e.g., this compound) (1 eq)

-

Organostannane reagent (1.15 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) (0.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Lithium chloride (LiCl) (5.3 eq)

-

Anhydrous and degassed Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the organic halide and DMF.

-

Sequentially add CuI, the palladium catalyst, and LiCl.

-

Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.

-

Add the organostannane reagent.

-

Heat the solution to the desired temperature (e.g., 40 °C).

-

After the reaction is complete, the mixture is worked up by extraction and purified by flash chromatography.

The catalytic cycle for the Stille coupling reaction is depicted in the following diagram.

Applications in Research and Development

Organic Electronics

This compound is a pivotal monomer for the synthesis of poly(3-alkylthiophenes) (P3ATs), a class of conducting polymers with significant applications in organic electronics.[5] The butyl side chain enhances the solubility of the monomer and the resulting polymer, facilitating solution-based processing techniques for the fabrication of electronic devices such as:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

-

Organic Light-Emitting Diodes (OLEDs)

The bromine atoms at the 2 and 5 positions serve as reactive sites for polymerization, allowing for the formation of well-defined, regioregular polymer chains, which is crucial for achieving high charge carrier mobility.

Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry.[6] Thiophene derivatives have been investigated for a wide range of biological activities.

Recent studies on the closely related 2,5-dibromo-3-hexylthiophene have shown that its arylated derivatives exhibit promising pharmacological properties, including:[3][7]

-

Biofilm inhibition activity: The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene demonstrated significant biofilm inhibition.[3]

-

Anti-thrombolytic and haemolytic activities: Various synthesized 5-aryl-2-bromo-3-hexylthiophene derivatives showed potential in these areas.[3][7]

-

Anti-tumor activity: Novel 2,5-biaryl-3-hexylthiophene derivatives have been evaluated for their in vitro anti-tumor activity.[7]

These findings suggest that derivatives of 2,5-dibromo-3-alkylthiophenes could serve as a basis for the design and synthesis of new therapeutic agents. The butyl group in this compound can influence the lipophilicity and pharmacokinetic properties of its derivatives, making it a compound of interest for further investigation in medicinal chemistry.

The logical relationship for exploring this compound in drug discovery is outlined below.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its primary application lies in the field of organic electronics as a monomer for the synthesis of conducting polymers. The established protocols for its use in cross-coupling reactions provide a robust foundation for the development of novel materials. Furthermore, preliminary studies on related compounds suggest that the 2,5-dibromo-3-alkylthiophene scaffold holds potential for the discovery of new pharmacologically active molecules, warranting further exploration by researchers in drug development.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound CAS#: 116971-10-9 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dibromo-3-butylthiophene: Synthesis, Polymerization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dibromo-3-butylthiophene, a key building block in the fields of materials science and medicinal chemistry. This document details its chemical properties, synthesis, and polymerization methods, with a special focus on its emerging applications and potential in drug discovery and development.

Core Properties of this compound

This compound is a substituted thiophene monomer that serves as a crucial precursor for the synthesis of conductive polymers and pharmacologically active molecules. Its chemical structure, featuring bromine atoms at the 2 and 5 positions, makes it highly suitable for various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 116971-10-9 | [1][2][3] |

| Molecular Formula | C8H10Br2S | [1][2][3] |

| Molecular Weight | 298.04 g/mol | [2][3] |

| Boiling Point | 270-281 °C | [3] |

| Density | 1.67 g/mL at 25 °C | [3] |

Synthesis and Polymerization

The primary application of this compound is in the synthesis of poly(3-butylthiophene), a conductive polymer with various applications in organic electronics. The butyl side chain enhances the solubility of the resulting polymer, facilitating its processing for device fabrication. The bromine atoms are excellent leaving groups for polymerization reactions.

Experimental Protocols

1. Grignard Metathesis (GRIM) Polymerization of this compound

This protocol is a common method for the synthesis of poly(3-alkylthiophenes).

-

Materials: this compound, tert-butylmagnesium chloride, [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2), anhydrous tetrahydrofuran (THF), methanol, hydrochloric acid (HCl).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

Slowly add tert-butylmagnesium chloride (1.05 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate Grignard metathesis.

-

In a separate flask, prepare a suspension of Ni(dppp)Cl2 (0.5-1 mol%) in anhydrous THF.

-

Add the Ni(dppp)Cl2 suspension to the monomer solution. A color change should be observed, indicating the initiation of polymerization.

-

Allow the polymerization to proceed at room temperature for 2-24 hours.

-

Quench the reaction by adding a mixture of methanol and HCl.

-

Precipitate the polymer in methanol, filter, and wash with methanol.

-

Dry the polymer under vacuum to obtain the final product.

-

2. Suzuki Cross-Coupling Reaction for the Synthesis of 2,5-Diaryl-3-butylthiophene Derivatives

This protocol demonstrates the synthesis of derivatives from a closely related compound, 2,5-dibromo-3-hexylthiophene, which can be adapted for this compound. These derivatives have shown potential biological activities.

-

Materials: this compound (1 mmol), arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (6 mol%), potassium phosphate (K3PO4, 4 mmol), 1,4-dioxane (2 mL), water (0.5 mL).

-

Procedure:

-

In a Schlenk flask under an argon atmosphere, add this compound and tetrakis(triphenylphosphine)palladium(0).

-

Add 1,4-dioxane and stir the mixture for 30 minutes at 25 °C.

-

Add the arylboronic acid, K3PO4, and water to the mixture under an argon atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the mixture to room temperature and proceed with standard workup and purification procedures.

-

Applications in Drug Development and Biomedical Fields

While this compound is primarily used in materials science, its derivatives and the resulting polymers have significant potential in the biomedical and pharmaceutical sectors. The thiophene ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Polythiophene in Biomedical Applications:

Polymers derived from this compound, such as poly(3-butylthiophene), are being explored for various biomedical applications due to their conductivity, biocompatibility, and the ability to be chemically modified. These applications include:

-

Drug Delivery Systems: Conductive polymers can be used to create systems for the controlled release of drugs.

-

Tissue Engineering: These polymers can be used as scaffolds to support cell growth and tissue regeneration.

-

Biosensors: The electronic properties of polythiophenes make them suitable for the development of sensitive biosensors.

-

Neural Implants: Their ability to conduct both electrons and ions makes them promising materials for interfacing with neural tissues.

Thiophene Derivatives in Medicinal Chemistry:

The thiophene nucleus is a key component in many biologically active compounds. Derivatives synthesized from this compound can be screened for various pharmacological activities. For instance, derivatives of the closely related 2,5-dibromo-3-hexylthiophene have been shown to exhibit:

-

Anti-tumor activity

-

Hemolytic and anti-thrombolytic activity

-

Biofilm inhibition

Visualizing Workflows and Pathways

To further illustrate the potential of this compound, the following diagrams, created using the DOT language, depict a typical polymerization workflow and a synthetic pathway to biologically active derivatives.

Caption: A simplified workflow for the GRIM polymerization of this compound.

Caption: Synthetic pathway from this compound to potentially bioactive derivatives.

References

Solubility and processing of 2,5-Dibromo-3-butylthiophene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and processing characteristics of 2,5-Dibromo-3-butylthiophene, a key building block in the synthesis of advanced organic electronic materials. Understanding these properties is critical for its effective use in polymerization, purification, and device fabrication.

Core Properties and Solubility Profile

This compound is a substituted thiophene monomer essential for creating conjugated polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atoms at the 2 and 5 positions serve as reactive sites for cross-coupling reactions, like Suzuki and Stille couplings, enabling the formation of polymer chains.

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Chloroform, Dichloromethane | High | Similar polarity and potential for halogen bonding interactions. A related compound, 2,5-dibromothiophene, is known to be soluble in chloroform. |

| Aromatic Hydrocarbons | Toluene, Xylene, Tetrahydrofuran (THF) | High to Moderate | Good interaction between the aromatic rings of the solvent and the thiophene ring. THF is a common solvent for polymers derived from this monomer.[1] |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The nonpolar butyl chain may limit solubility in highly polar solvents. |

| Alcohols | Methanol, Ethanol | Low | The compound lacks strong hydrogen bonding capabilities. 2,5-dibromothiophene is reportedly soluble in methanol. |

| Nonpolar Solvents | Hexane, Cyclohexane | Moderate to Low | The butyl chain enhances solubility, but the polar thiophene and bromine core may limit miscibility. |

| Water | Water | Insoluble | As a largely nonpolar organic molecule, it is expected to be insoluble in water, similar to other related thiophene derivatives.[2] |

Processing and Applications

The primary application of this compound is as a monomer in the synthesis of poly(3-alkylthiophenes) (P3ATs). These polymers are semiconducting materials with applications in various electronic devices. The solubility of the monomer is a critical factor in the polymerization process, which is typically carried out in organic solvents.

Solution Processing: The enhanced solubility imparted by the butyl group is essential for the solution processing of the resulting polymers. Techniques such as spin-coating, blade-coating, and inkjet printing are used to deposit thin films of the polymer onto substrates to fabricate electronic components. The choice of solvent can influence the morphology and crystallinity of the polymer film, which in turn affects the performance of the final device. For instance, the aggregation and crystallization of poly(3-hexylthiophene), a closely related polymer, are highly dependent on the solution pretreatment and deposition process.[3]

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following gravimetric method is a standard procedure for determining the thermodynamic solubility of a compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. Agitation helps to accelerate this process.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution using a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the dish in a fume hood or using a gentle stream of nitrogen.

-

Place the dish in a vacuum oven at a moderate temperature or in a desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L), based on the mass of the solute and the volume of the aliquot taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Spectroscopic Analysis of 2,5-Dibromo-3-butylthiophene: A Technical Guide

This technical guide provides a comprehensive analysis of 2,5-Dibromo-3-butylthiophene using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with substituted thiophenes. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the analysis.

Introduction

This compound is a key building block in the synthesis of conductive polymers and other functional organic materials.[1] Its chemical structure, featuring a substituted thiophene ring, gives rise to unique electronic and physical properties. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in subsequent reactions. This guide provides the foundational spectroscopic information required for such purposes.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | s | 1H | Thiophene ring H |

| ~2.60 | t | 2H | -CH₂- (alpha to thiophene) |

| ~1.60 | m | 2H | -CH₂- (beta to thiophene) |

| ~1.40 | m | 2H | -CH₂- (gamma to thiophene) |

| ~0.95 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-butyl |

| ~130 | C-H |

| ~112 | C-Br |

| ~110 | C-Br |

| ~33 | -CH₂- |

| ~30 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2955-2850 | Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1465 | Medium | CH₂ bend |

| ~1375 | Medium | CH₃ bend |

| ~830 | Strong | C-H out-of-plane bend |

| ~690 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 298/300/302 | High | [M]⁺ (due to Br isotopes) |

| 241/243 | Medium | [M - C₄H₉]⁺ |

| 162 | Low | [M - 2Br]⁺ |

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Analytical workflow for this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal or empty salt plates prior to running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap analyzer can be used.

-

Data Acquisition: Introduce the sample into the ion source. For GC-MS, inject the diluted sample into the gas chromatograph for separation prior to entering the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the analysis of this compound. The predicted NMR, IR, and MS data offer a reliable reference for researchers to confirm the synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, facilitating accurate structural elucidation and characterization.

References

Unveiling the Electronic and Optical Landscape of Brominated Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brominated thiophene derivatives are pivotal building blocks in the advancement of organic electronics and the development of novel therapeutic agents. Their unique electronic and optical properties, stemming from the interplay between the electron-rich thiophene ring and the electron-withdrawing bromine substituents, make them highly versatile for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in the synthesis of complex drug molecules.[1] This technical guide provides an in-depth exploration of the core electronic and optical characteristics of these compounds, supported by quantitative data, detailed experimental methodologies, and logical workflow diagrams.

Core Electronic and Optical Properties

The introduction of bromine atoms onto the thiophene ring significantly influences its electronic and optical behavior. The electronegativity of bromine can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's band gap and, consequently, its absorption and emission properties. These modifications are crucial for designing materials with specific electronic and photophysical characteristics.

UV-Visible Absorption and Photoluminescence

Brominated thiophene derivatives typically exhibit strong absorption in the UV region.[2] The position of the absorption maximum (λ_max) is dependent on the extent of conjugation in the molecule, the number and position of bromine substituents, and the presence of other functional groups. Generally, increasing the conjugation length leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum.

Photoluminescence (PL) is another key characteristic, where the emission wavelength is influenced by the same structural factors as absorption. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a critical parameter for applications in OLEDs and fluorescent probes.

Electrochemical Characteristics

Cyclic voltammetry (CV) is a fundamental technique used to probe the electrochemical properties of brominated thiophene derivatives.[3][4] It provides information on the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. This data is vital for assessing the suitability of these materials for use in electronic devices and for understanding their behavior in redox-driven biological processes.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of brominated thiophene derivatives, compiled from various research findings.

Table 1: Optical Properties of Selected Brominated Thiophene Derivatives

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |

| 2-bromothiophene | Hexane | 237 | - | [5] |

| 3-bromothiophene | Hexane | 239 | - | [5] |

| 2,5-dibromothiophene | Hexane | 250 | - | [5] |

| Poly(3-bromothiophene) | Chloroform | Strong absorption in UV region | - | [2] |

Table 2: Electrochemical Properties of Selected Thiophene Derivatives

| Compound | Electrolyte | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |

| Thiophene | 0.1 M LiClO4 in Acetonitrile | 2.0 | - | [6] |

| 2,2'-bithiophene | 0.1 M LiClO4 in Acetonitrile | ~1.0 | - | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of brominated thiophene derivatives. Below are generalized protocols for key analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum of a brominated thiophene derivative in solution.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the compound of interest in a suitable UV-transparent solvent (e.g., hexane, chloroform, or acetonitrile).[7] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the sample beam path of the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (typically 200-800 nm) and record the absorbance. The wavelength of maximum absorbance (λ_max) is a key parameter.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum and quantum yield of a fluorescent brominated thiophene derivative.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Excitation: Set the excitation monochromator to the wavelength of maximum absorption (λ_max) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum. The peak of this spectrum is the emission λ_max.

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the fluorescence spectrum of the unknown sample under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a brominated thiophene derivative.

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3][8]

-

Solution Preparation: Prepare a solution of the sample in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[3] Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Instrumentation: Connect the electrodes to a potentiostat.

-

Potential Sweep: Set the initial and final potentials and the scan rate (e.g., 100 mV/s).[3] The potential window should be wide enough to observe the redox events of interest.

-

Data Acquisition: Run the cyclic voltammogram. The potential is swept linearly to a set potential and then swept back to the initial potential. The resulting plot of current versus potential will show peaks corresponding to the oxidation and reduction of the analyte. The peak potentials provide information about the HOMO and LUMO energy levels.

Visualization of Workflows and Relationships

Graphical representations are invaluable for understanding the logical flow of experiments and the relationships between molecular structure and properties.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Characterization of Thiophene Derivative Polymers | Scientific.Net [scientific.net]

- 3. openriver.winona.edu [openriver.winona.edu]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Poly(3-butylthiophene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of poly(3-butylthiophene) (P3BT), a conductive polymer with significant potential in various advanced applications. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the complex degradation mechanisms.

Thermal Stability of Poly(3-butylthiophene)

Poly(3-butylthiophene) (P3BT) is a member of the poly(3-alkylthiophene) (P3AT) family, known for its favorable electronic properties and processability. The thermal stability of P3ATs is a critical factor for their application in devices that may operate at elevated temperatures. The length of the alkyl side-chain significantly influences the thermal properties of these polymers. Generally, shorter alkyl side chains, as in P3BT, lead to higher thermal stability compared to derivatives with longer side chains like poly(3-hexylthiophene) (P3HT) and poly(3-dodecylthiophene) (P3DDT).

Thermogravimetric analysis (TGA) of P3BT has shown that the polymer is thermally stable with no significant weight loss observed up to 400°C, indicating its suitability for high-temperature applications.[1] Differential scanning calorimetry (DSC) has been employed to determine the melting behavior of P3BT, revealing a melting temperature (T_m) of approximately 321°C.[1]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of poly(3-butylthiophene) as determined by various analytical techniques.

| Property | Value | Analytical Technique | Reference |

| Melting Temperature (T_m) | ~321 °C | Differential Scanning Calorimetry (DSC) | [1] |

| Onset Decomposition Temperature (T_onset) | > 400 °C | Thermogravimetric Analysis (TGA) | [1] |

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of P3BT requires standardized experimental procedures. Below are detailed methodologies for the key analytical techniques used to assess thermal stability and degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of P3BT.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Sample Preparation:

-

Ensure the P3BT sample is dry and free of residual solvents by drying it in a vacuum oven at a temperature below its glass transition temperature for several hours.

-

Accurately weigh 5-10 mg of the P3BT sample into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and prevent thermo-oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

-

Determine the onset decomposition temperature (T_onset) as the temperature at which a significant weight loss begins.

-

Identify the temperature of maximum weight loss rate (T_max) from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (T_m) and other thermal transitions of P3BT.

Instrumentation: A differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 5-10 mg of the P3BT sample into an aluminum DSC pan.

-

Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatile components.

Experimental Conditions:

-

Purge Gas: Nitrogen or argon at a constant flow rate.

-

Heating and Cooling Cycles:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min) to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

Second Heating Scan: Reheat the sample at the same controlled rate to observe the glass transition and melting behavior of the recrystallized material.

-

Data Analysis:

-

The melting temperature (T_m) is determined as the peak temperature of the endothermic melting peak in the second heating scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal degradation of P3BT.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Sample Preparation:

-

Place a small, accurately weighed amount of the P3BT sample (typically 0.1-1.0 mg) into a pyrolysis sample cup or tube.

Experimental Conditions:

-

Pyrolysis Temperature: Heat the sample rapidly to a high temperature (e.g., 600-800 °C) in an inert atmosphere (helium).

-

GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical column is a non-polar capillary column (e.g., 5% phenyl polysiloxane).

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized (typically by electron impact), and the resulting mass spectra are recorded.

Data Analysis:

-

Identify the individual degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST/Wiley).

-

The fragmentation patterns in the mass spectra provide information about the chemical structures of the degradation products.

Thermal Degradation Pathways of Poly(3-butylthiophene)

The thermal degradation of poly(3-alkylthiophene)s is a complex process involving multiple reaction pathways. While specific studies on the pyrolysis products of P3BT are limited, the degradation is expected to proceed through mechanisms common to other P3ATs. These include side-chain scission and degradation of the polymer backbone.

The primary degradation pathways are initiated by the cleavage of the C-S bond in the thiophene ring and the C-C bonds in the butyl side chain. This leads to the formation of a variety of volatile and semi-volatile products.

Caption: Proposed thermal degradation pathways of P3BT.

Experimental Workflow for Thermal Analysis

A systematic workflow is essential for the comprehensive thermal characterization of P3BT. The following diagram illustrates a typical experimental sequence.

Caption: Experimental workflow for P3BT thermal analysis.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2,5-Dibromo-3-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 2,5-Dibromo-3-butylthiophene (CAS No. 116971-10-9). Due to the limited availability of specific toxicological and physical data for this compound, this guide incorporates information from structurally similar compounds, such as 2,5-dibromothiophene and 2,5-dibromo-3-hexylthiophene, to provide a thorough assessment of potential hazards and safety protocols.

Section 1: Chemical Identification and Physical Properties

| Property | Value | Source Compound |

| CAS Number | 116971-10-9 | This compound |

| Molecular Formula | C8H10Br2S | This compound[1] |

| Molecular Weight | 298.04 g/mol | This compound[2] |

| Appearance | Light yellow liquid (inferred) | 2,5-Dibromothiophene[3] |

| Melting Point | -6 °C / 21.2 °F | 2,5-Dibromothiophene[3] |

| Boiling Point | 211 °C / 411.8 °F @ 760 mmHg | 2,5-Dibromothiophene[3] |

| Flash Point | 99 °C / 210.2 °F | 2,5-Dibromothiophene[3] |

| Density | 1.521 g/mL at 25 °C | 2,5-Dibromo-3-hexylthiophene |

| Solubility | Insoluble in water | 2,5-Dibromothiophene[3] |

Section 2: Hazard Identification and Toxicological Data

The primary hazards associated with this compound are inferred from data on analogous compounds. It is expected to cause skin, eye, and respiratory irritation.

| Hazard Statement | GHS Classification (Inferred) | Source Compound(s) |

| Causes skin irritation | Skin Irrit. 2 | 2,5-Dibromothiophene, 2,5-Dibromo-3-hexylthiophene[4] |

| Causes serious eye irritation | Eye Irrit. 2 | 2,5-Dibromothiophene[4] |

| May cause respiratory irritation | STOT SE 3 | 2,5-Dibromothiophene, 2,5-Dibromo-3-hexylthiophene |

| May be harmful if swallowed | Acute Tox. 4 (Oral) | 2,5-Dibromo-3-methylthiophene |

Toxicological Data (for related compounds):

| Test | Result | Species | Source Compound |

| Acute Toxicity (Oral) | No data available | - | - |

| Acute Toxicity (Dermal) | No data available | - | - |

| Acute Toxicity (Inhalation) | No data available | - | - |

Note: The toxicological properties of this compound have not been fully investigated. The information presented is based on structurally similar compounds and should be used as a precautionary guide.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling hazardous chemicals.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following table outlines the recommended PPE for handling this compound.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. |

| Face Shield | To be worn in addition to goggles when there is a risk of splashing. | |

| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling. |

| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |

| Chemical-resistant Apron/Coveralls | For procedures with a high risk of splashing or for handling larger quantities. | |

| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |

| Air-Purifying Respirator | If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges should be used. |

3.2 General Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5]

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

-

Aerosol Generation: Avoid procedures that may generate aerosols or mists of the compound.

3.3 First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

3.4 Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and place it in a sealed container for disposal.

-

Ventilation: Ensure adequate ventilation of the area after a spill.

3.5 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Section 4: Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for risk assessment and control when working with this compound.

Caption: Risk assessment and control workflow for handling this compound.

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) for any chemical before use.

References

The Influence of Alkyl Side Chains on Thiophene Monomer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of alkyl side chains in defining the physicochemical and electronic properties of thiophene monomers. These properties are paramount as they directly influence the characteristics of the resulting polythiophenes, which are integral to a wide array of applications, including organic electronics and drug delivery systems. Understanding and controlling these monomeric properties through strategic alkyl side-chain engineering is fundamental to the rational design of advanced materials.

Physicochemical Properties of Alkyl-Substituted Thiophene Monomers

The length and branching of alkyl side chains attached to the thiophene ring profoundly impact the monomer's physical characteristics. These properties, in turn, dictate the processability and morphology of the corresponding polymers.

Solubility

One of the most significant effects of alkyl side chains is the enhancement of solubility in common organic solvents.[1] Unsubstituted polythiophene is notoriously insoluble, which severely limits its processability. The addition of alkyl chains increases the entropy of the system and disrupts intermolecular forces between the polymer backbones, leading to improved solubility. Longer and branched alkyl chains generally impart greater solubility.[2][3]

Melting and Boiling Points

The melting and boiling points of 3-alkylthiophene monomers are inversely related to the length of the alkyl side chain. Longer alkyl chains lead to a decrease in these transition temperatures. This trend is also observed in the resulting poly(3-alkylthiophenes) (P3ATs). For instance, poly(3-butylthiophene) (P3BT) has a melting point of 243°C, which decreases to 155°C for poly(3-dodecylthiophene) (P3DDT).[3]

| Property | Thiophene | 3-Hexylthiophene (P3HT precursor) |

| Melting Point | -38 °C[4] | Not readily available for monomer |

| Boiling Point | 84 °C[4] | 228 °C |

| Solubility in Water | 0.301 g/100 ml (25 °C)[4] | Insoluble |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene[5] | Soluble in chloroform, toluene, THF |

Electronic and Optical Properties

Alkyl side chains, while not part of the conjugated backbone, exert a significant influence on the electronic and optical properties of thiophene monomers and their polymers through steric and electronic effects.

HOMO/LUMO Energy Levels and Band Gap

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical determinants of a material's electronic behavior. The introduction of electron-donating alkyl groups tends to raise the HOMO level of the thiophene monomer.[6] As the length of the alkyl chain increases in poly(3-alkylthiophenes), the HOMO energy level generally increases, while the LUMO energy level decreases, leading to a reduction in the energy band gap.[6] This tuning of the band gap is essential for applications in organic electronics, such as solar cells and light-emitting diodes.[7][8][9][10]

Absorption and Emission Spectra

The UV-Vis absorption and photoluminescence (PL) spectra of thiophene monomers and polymers are also affected by the alkyl side chains. Longer alkyl chains can lead to a red-shift in the absorption and emission spectra of the resulting polymers, indicating a more planar and extended conjugation along the polymer backbone.[11][12] This is because the side chains influence the degree of order and interchain interactions in the solid state.[13]

| Property | Thiophene Monomer | Poly(3-hexylthiophene) (P3HT) |

| HOMO Level | ~ -6.9 eV | ~ -4.9 eV |

| LUMO Level | ~ -1.1 eV | ~ -3.0 eV |

| Optical Band Gap (Eg) | ~ 5.8 eV | ~ 1.9 eV[10] |

| Absorption Maximum (λmax) | ~ 231 nm | ~ 450 nm (in solution), up to 610 nm (in film) |

Impact on Polymer Properties

The properties of the thiophene monomer directly translate to the characteristics of the resulting polymer. The choice of alkyl side chain is a powerful tool for tuning the final properties of polythiophenes.

Regioregularity

For 3-alkylthiophenes, polymerization can lead to different couplings between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).[14][15] A high degree of HT coupling, known as regioregularity, leads to a more planar polymer backbone, which enhances π-π stacking and charge carrier mobility.[14] The synthetic method employed plays a crucial role in controlling regioregularity.[14][16]

Crystallinity and Morphology

The length and branching of the alkyl side chains influence the packing and crystallinity of the resulting polymer films.[17][18] Longer, linear alkyl chains can promote better interdigitation and more ordered crystalline domains, which is beneficial for charge transport.[11] However, excessively long chains can sometimes hinder performance in certain applications like solar cells.[12] Branched alkyl chains can improve solubility but may disrupt the close packing of the polymer backbones.[3][19][20]

Experimental Protocols

Synthesis of 3-Alkylthiophene Monomers

A common route for the synthesis of 3-alkylthiophenes is through the Kumada cross-coupling reaction.

Protocol: Synthesis of 3-Hexylthiophene

-

Grignard Reagent Formation: To a solution of 1-bromohexane in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The mixture is stirred until the magnesium is consumed, forming the hexylmagnesium bromide Grignard reagent.

-

Coupling Reaction: In a separate flask, dissolve 3-bromothiophene in dry THF and add a catalytic amount of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2).

-

Addition of Grignard Reagent: Slowly add the prepared hexylmagnesium bromide solution to the 3-bromothiophene solution at room temperature.

-

Reaction and Quenching: The reaction mixture is typically stirred overnight. After completion, the reaction is quenched by the slow addition of a dilute acid solution (e.g., 1 M HCl).

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure 3-hexylthiophene.

Characterization Techniques

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure and purity of the synthesized monomers.[21][22]

-

Sample Preparation: Dissolve a small amount of the purified monomer in a deuterated solvent (e.g., CDCl3).

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the thiophene ring protons and the protons of the alkyl chain. The chemical shifts and coupling patterns confirm the position of the alkyl substituent.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming the structure.

4.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of the monomer.[23]

-

Sample Preparation: Prepare a dilute solution of the monomer in a UV-transparent solvent (e.g., hexane or chloroform).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for the monomer). The wavelength of maximum absorption (λmax) is a key parameter.

4.2.3. Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the monomer.[24][25][26]

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: The monomer is dissolved in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eox) and reduction potential (Ered) of the monomer are determined from the voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a reference compound with known energy levels (e.g., ferrocene/ferrocenium, Fc/Fc+).

-

HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

-

Visualizing Structure-Property Relationships

The following diagrams illustrate the key relationships between the alkyl side chain structure and the resulting properties of thiophene monomers and their polymers.

Caption: Logical flow from alkyl side chain characteristics to final device performance.

Caption: Workflow for the synthesis and characterization of 3-alkylthiophene monomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The McCullough Group - Research [chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. iris.unito.it [iris.unito.it]

- 17. researchgate.net [researchgate.net]

- 18. silk.kookmin.ac.kr [silk.kookmin.ac.kr]

- 19. The Effect of α‐Branched Side Chains on the Structural and Opto‐Electronic Properties of Poly(Diketopyrrolopyrrole‐alt‐Terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Thiophene Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental reaction mechanisms governing the bromination of thiophene. Thiophene and its derivatives are crucial heterocyclic motifs in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their functionalization, particularly through bromination, is paramount for the rational design and synthesis of novel molecules with desired properties. This document details the primary mechanistic pathways, provides quantitative data for key reactions, outlines detailed experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams.

Core Reaction Mechanisms

The bromination of thiophene predominantly proceeds via two fundamental mechanisms: electrophilic aromatic substitution and free radical substitution. The operative pathway is largely determined by the choice of brominating agent, reaction conditions, and the presence of initiators.

Electrophilic Aromatic Substitution

Thiophene is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The sulfur atom effectively stabilizes the intermediate carbocation (the sigma complex or arenium ion) through resonance. This mechanism is characteristic of reactions involving molecular bromine (Br₂) with or without a Lewis acid catalyst, and N-bromosuccinimide (NBS) in polar solvents.

The reaction is highly regioselective, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is due to the greater resonance stabilization of the sigma complex when the electrophile attacks an α-carbon. Computational studies, such as those employing Density Functional Theory (DFT), have corroborated that the formation of a bromonium ion intermediate is energetically favorable.[1][2][3] The transformation of a mono- to a dibromide is often identified as the rate-determining step in these processes.[4]

Free Radical Substitution

When N-bromosuccinimide (NBS) is used in non-polar solvents, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation, the bromination can proceed through a free radical chain mechanism. This pathway is particularly relevant for the bromination of alkyl-substituted thiophenes at the alkyl side chain (benzylic-type bromination). However, radical mechanisms can also contribute to the bromination of the thiophene ring itself.

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present in equilibrium, generating a bromine radical (Br•). This radical then abstracts a hydrogen atom from the thiophene ring to form a thienyl radical and HBr. The thienyl radical subsequently reacts with another molecule of the bromine source (NBS or Br₂) to yield the brominated thiophene and regenerate the bromine radical, thus propagating the chain.

Quantitative Data on Thiophene Bromination

The yield and regioselectivity of thiophene bromination are highly dependent on the reaction conditions. The following tables summarize quantitative data from various reported procedures.

Table 1: Bromination of Unsubstituted Thiophene

| Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Br₂ (excess) | Chloroform | 0 to 50 | 2,3,5-Tribromothiophene | 75-85 | [1][2] |

| NBS (2 equiv.) | Hexafluoroisopropanol (HFIP) | Room Temp | 2,5-Dibromothiophene | 89 | [4] |

| NBS | Acetic Acid | Room Temp | 2-Bromothiophene | >99 (selectivity) | Not specified |

| Br₂ (catalytic) | Acetic Acid | Not specified | 2-Bromothiophene | High | [5] |

| NH₄Br (electrochemical) | Ethanol | Room Temp | 2-Bromothiophene | High selectivity | [6] |

Table 2: Bromination of Substituted Thiophenes

| Substrate | Brominating Agent | Solvent | Product | Yield (%) | Reference |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99 | |

| 3-Alkylthiophene | n-BuLi, then Br₂ | THF | 2-Bromo-4-alkylthiophene | up to 93 | [7] |

| Thiophene derivative | NBS | THF | Monobrominated product | 83 | [8] |

| Thiophene derivative | NBS (ultrasonic) | Not specified | Monobrominated product | 92 | [8] |

| 3-Methylthiophene | NBS, Benzoyl Peroxide | Benzene | 3-(Bromomethyl)thiophene | 71-79 | [9] |

Experimental Protocols

The following are detailed methodologies for common thiophene bromination procedures.

Protocol for Monobromination of Thiophene using NBS

This protocol is a general procedure for the selective monobromination of thiophene at the 2-position.

-

Materials: Thiophene, N-Bromosuccinimide (NBS), Acetonitrile (or other suitable polar solvent like THF or acetic acid), Water, Dichloromethane (or other suitable extraction solvent), Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add NBS (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to an hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of acetonitrile).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

-

Protocol for Dibromination of Thiophene using NBS

This protocol outlines the synthesis of 2,5-dibromothiophene.

-

Materials: Thiophene, N-Bromosuccinimide (NBS), Hexafluoroisopropanol (HFIP), Water, Cyclohexane, Ethyl acetate.

-

Procedure:

-

In a flask, dissolve thiophene (1.0 eq) in HFIP.

-

Add NBS (2.0 eq) to the solution at room temperature.

-

Stir the mixture for 30 minutes.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench with water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate in cyclohexane as the eluent.[4]

-

Protocol for Radical Bromination of an Alkyl-Substituted Thiophene

This protocol is for the side-chain bromination of a compound like 3-methylthiophene.[9]

-

Materials: 3-Methylthiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Benzene (or other suitable non-polar solvent), Calcium carbonate.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 3-methylthiophene (1.12 eq) and benzoyl peroxide (catalytic amount) in dry benzene.

-

Heat the solution to a vigorous reflux.

-

Add a mixture of NBS (1.0 eq) and a catalytic amount of benzoyl peroxide portion-wise as rapidly as foaming allows.

-

The addition should take approximately 20 minutes.

-

After the final addition, cool the flask in an ice bath.

-

Filter off the succinimide and wash it with dry benzene.

-

Immediately transfer the filtrate to a distilling flask and remove the benzene under reduced pressure.

-

Distill the residue under vacuum to collect the product.

-

Store the product over calcium carbonate in a refrigerator.

-

Conclusion

The bromination of thiophene is a versatile and fundamental transformation in organic synthesis. The reaction can be directed through either an electrophilic aromatic substitution or a free radical pathway, primarily by selecting the appropriate brominating agent and reaction conditions. Electrophilic bromination, typically with Br₂ or NBS in polar solvents, demonstrates high regioselectivity for the α-positions (C2 and C5) due to the electronic properties of the thiophene ring. In contrast, radical conditions, often employing NBS with a radical initiator in non-polar solvents, are useful for side-chain bromination of alkylthiophenes. The provided quantitative data and detailed experimental protocols offer a practical guide for researchers in the synthesis of brominated thiophenes, which are valuable intermediates in the development of new pharmaceuticals and functional materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]